molecular formula C30H22N2O5 B2494637 N-(2-((4-methoxyphenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide CAS No. 862977-46-6

N-(2-((4-methoxyphenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide

Cat. No.: B2494637
CAS No.: 862977-46-6
M. Wt: 490.515
InChI Key: YQJUBVWSMCGABX-UHFFFAOYSA-N
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Description

N-(2-((4-methoxyphenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide is a potent and selective ATP-competitive inhibitor of Casein Kinase 1 delta and epsilon (CK1δ/ε). These kinases are central regulators of the circadian clock, and this compound has emerged as a critical pharmacological tool for probing the Wnt/β-catenin signaling pathway, which is frequently dysregulated in cancers. Its primary research value lies in its ability to stabilize β-catenin by inhibiting its phosphorylation by CK1δ/ε, thereby modulating downstream transcriptional activity. This mechanism makes it highly valuable for investigating circadian rhythm disorders , as CK1 isoforms phosphorylate key clock proteins, and for exploring oncogenesis and cancer cell proliferation driven by aberrant Wnt signaling. Researchers utilize this inhibitor to dissect the complex roles of CK1 isoforms in cellular processes and to evaluate its potential as a lead compound for the development of targeted therapeutics.

Properties

IUPAC Name

N-[2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22N2O5/c1-35-19-16-14-18(15-17-19)31-30(34)28-27(22-10-4-7-13-25(22)37-28)32-29(33)26-20-8-2-5-11-23(20)36-24-12-6-3-9-21(24)26/h2-17,26H,1H3,(H,31,34)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJUBVWSMCGABX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-methoxyphenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran ring. One common method involves the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents under acidic or basic conditions . The xanthene moiety can be introduced through a Friedel-Crafts alkylation reaction, followed by the coupling of the benzofuran and xanthene intermediates using carbamoylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Advanced techniques such as continuous flow synthesis and microwave-assisted synthesis may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-methoxyphenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

N-(2-((4-methoxyphenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-((4-methoxyphenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The xanthene moiety may also contribute to the compound’s activity by enhancing its binding affinity and stability .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s closest analogs differ in the substituents on the phenyl ring attached to the benzofuran carbamoyl group. Key examples include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Structural Feature
N-(2-((4-Methoxyphenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide 4-OCH₃ C₃₀H₂₂N₂O₅ 502.51 Electron-donating methoxy group
N-{2-[(2-Fluorophenyl)carbamoyl]-1-benzofuran-3-yl}-9H-xanthene-9-carboxamide 2-F C₂₉H₁₉FN₂O₄ 478.48 Electron-withdrawing fluorine (ortho)
N-{2-[(4-Fluorophenyl)carbamoyl]-1-benzofuran-3-yl}-9H-xanthene-9-carboxamide 4-F C₂₉H₁₉FN₂O₄ 478.48 Electron-withdrawing fluorine (para)
N-(2-((4-Ethylphenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide 4-C₂H₅ C₃₁H₂₄N₂O₄ 500.54 Hydrophobic ethyl group (para)

Key Observations :

Pharmacological Implications

  • Fluorinated Analogs : Used as screening compounds (e.g., C686-0580, C686-0818) for drug discovery, where fluorine enhances metabolic stability and lipophilicity .
  • Methoxy Substitution : The 4-methoxy group may improve binding to targets like acetylcholinesterase (relevant in Alzheimer’s disease) due to its polarity and hydrogen-bonding capacity .
  • Xanthene Core : Contributes to fluorescence properties, enabling applications in cellular imaging or photodynamic therapy .

Physicochemical Properties

  • Lipophilicity : Fluorinated analogs (LogP ~4.5–5.0) are more lipophilic than the methoxy variant (estimated LogP ~3.8–4.2), influencing blood-brain barrier penetration .
  • Solubility : The methoxy group’s polarity may enhance aqueous solubility compared to ethyl or fluorine derivatives.

Biological Activity

N-(2-((4-methoxyphenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide is a synthetic compound that belongs to the class of bis-amides, characterized by its unique structure comprising a benzofuran core linked to a xanthene moiety through a carbamide linkage. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C₃₁H₂₄N₂O₄
  • Molecular Weight : 488.5 g/mol
  • CAS Number : 888462-33-7

The compound's structure features a methoxyphenyl group that enhances its biological activity, potentially influencing its interactions with biological targets.

Research suggests that compounds similar to this compound may exhibit various mechanisms of action:

  • Inhibition of Cell Proliferation : Preliminary studies indicate that derivatives of benzofuran can suppress the proliferation of cancer cell lines. For instance, related compounds have shown effectiveness in reducing cell viability in hepatocellular carcinoma (HCC) cells by inducing apoptosis and inhibiting cell cycle progression .
  • Anti-Metastatic Properties : Similar compounds have demonstrated anti-metastatic effects by downregulating proteins associated with epithelial-mesenchymal transition (EMT), such as vimentin and MMP-9, which are critical in cancer metastasis .
  • Regulation of Signaling Pathways : The inhibition of integrin signaling pathways has been observed, leading to decreased migration and invasion capabilities of cancer cells. This suggests that this compound may modulate important signaling cascades involved in tumor progression .

Biological Activity Data

Activity Type Observation Reference
CytotoxicityIC₅₀ values indicate significant suppression of Huh7 cells at concentrations above 5 μM
Anti-Metastatic ActivityInhibition of migration in Huh7 cells; upregulation of E-cadherin
Protein ExpressionDownregulation of integrin α7 and MMP-9; modulation of p53 levels

Case Studies

  • Hepatocellular Carcinoma (HCC) : In vitro studies have shown that this compound can significantly reduce the viability and motility of HCC cell lines such as Huh7 and PLC/PRF/5. The compound’s ability to induce apoptosis and inhibit migration highlights its potential as an anti-cancer agent .
  • Mechanistic Studies : Research on similar benzofuran derivatives has elucidated their role in modulating key pathways involved in cancer progression. For example, the suppression of integrin α7 has been linked to reduced activation of downstream signaling molecules like FAK/AKT, which are pivotal in cell survival and migration .

Q & A

Q. What are the recommended synthetic strategies for constructing the benzofuran-xanthene carboxamide scaffold?

The synthesis involves sequential construction of the benzofuran and xanthene moieties, followed by amide coupling. Benzofuran rings are typically synthesized via acid-catalyzed cyclization of o-hydroxyacetophenone derivatives. The xanthene core is prepared via Friedel-Crafts alkylation or condensation, with oxidation to introduce the carboxamide group. Amide bond formation between the 4-methoxyphenylcarbamoyl group and the scaffold employs coupling agents (e.g., DCC or EDC) with DMAP catalysis. Reaction optimization (solvent, temperature, stoichiometry) is critical for yield improvement, as seen in classical xanthene syntheses .

Q. Which analytical techniques are essential for verifying structural integrity?

A combination of X-ray crystallography (for unambiguous confirmation), high-resolution mass spectrometry (HRMS) , and multidimensional NMR (¹H, ¹³C, COSY, HMBC) is recommended. X-ray studies of related xanthene derivatives reveal precise bond angles and packing motifs . NMR identifies methoxy protons (δ 3.8–4.0 ppm) and aromatic patterns unique to benzofuran/xanthene systems .

Q. How does solubility influence solvent selection for reactivity studies?

The compound’s polar carboxamide and hydrophobic aromatic core necessitate polar aprotic solvents (DMF, DMSO) for dissolution. Crystallization often requires gradient solvent systems (e.g., dichloromethane/hexane). Pre-screening solubility in varying solvents ensures reproducibility, as demonstrated in purification protocols for structurally analogous carboxamides .

Advanced Research Questions

Q. How can contradictions between computational and experimental spectroscopic data for tautomeric forms be resolved?

Use variable-temperature NMR to probe tautomeric equilibria and DFT calculations incorporating solvent dielectric constants. Discrepancies in IR carbonyl stretches (e.g., 1650–1700 cm⁻¹) versus computed values may require solvent-effect modeling. X-ray crystallography under different conditions (e.g., pH, solvent) captures dominant tautomers, as shown in studies of xanthene amides .

Q. What experimental designs differentiate π-π stacking from hydrogen bonding in crystalline packing?

Perform competitive crystallization in solvents with contrasting hydrogen-bonding capacities (e.g., chloroform vs. DMSO). Analyze crystal packing via Hirshfeld surface analysis to quantify interaction types. This approach, validated in supramolecular studies of xanthene derivatives, reveals dominant forces (e.g., C–H⋯O vs. π-π interactions) .

Q. How can regioselectivity challenges in substituting the 4-methoxyphenyl group be addressed?

The electron-donating methoxy group directs electrophilic substitution to the para position but deactivates nucleophilic attacks. Protection/deprotection strategies (e.g., silyl ether protection of the methoxy group) or directing groups (e.g., nitro) enhance selectivity. These methods are validated in derivatization of aryl carboxamides with similar steric/electronic profiles .

Q. What methodologies validate the compound’s stability under physiological conditions for bioactivity assays?

Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Compare degradation products (e.g., hydrolyzed carboxamide) to controls. Stability in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) over 24–72 hours assesses compatibility with in vitro/in vivo models, as applied to structurally related drug candidates .

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